molecular formula C9H6F2N2O3 B11875911 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one CAS No. 919300-02-0

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one

Cat. No.: B11875911
CAS No.: 919300-02-0
M. Wt: 228.15 g/mol
InChI Key: NTIFCJREGXVJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one is a chemical compound with the molecular formula C9H6F2N2O3 It is characterized by the presence of an azetidinone ring substituted with a 2,6-difluoro-4-nitrophenyl group

Preparation Methods

The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitroaniline and β-lactam precursors.

    Reaction Conditions: The key step involves the formation of the azetidinone ring through cyclization reactions. This can be achieved using reagents like triethylamine and acetic anhydride under controlled temperature conditions.

    Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide, to form different substituted derivatives.

Scientific Research Applications

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-one can be compared with similar compounds such as:

    1-(2,6-Difluoro-4-nitrophenyl)azetidin-3-ol: This compound differs by the presence of a hydroxyl group instead of a ketone, leading to different reactivity and applications.

    1-(2,6-Difluoro-4-nitrophenyl)-3-fluoroazetidine:

Properties

CAS No.

919300-02-0

Molecular Formula

C9H6F2N2O3

Molecular Weight

228.15 g/mol

IUPAC Name

1-(2,6-difluoro-4-nitrophenyl)azetidin-3-one

InChI

InChI=1S/C9H6F2N2O3/c10-7-1-5(13(15)16)2-8(11)9(7)12-3-6(14)4-12/h1-2H,3-4H2

InChI Key

NTIFCJREGXVJAG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CN1C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.